![molecular formula C5H10ClNO2 B1491780 2-(Azetidin-1-yl)acetic acid hydrochloride CAS No. 1055268-75-1](/img/structure/B1491780.png)
2-(Azetidin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(Azetidin-1-yl)acetic acid hydrochloride” is an amino acid derivative that is commonly used in medicinal chemistry and pharmaceutical research. It is also known as “1-azetidinylacetic acid hydrochloride” and has a molecular weight of 151.59 . The compound is a white solid and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 151.59 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Transformation of Cyclic β-Amino Acids through Metathesis Reactions : Compounds with structures similar to "2-(Azetidin-1-yl)acetic acid hydrochloride" might be synthesized or modified through various chemical reactions, including metathesis. Such methodologies are crucial for creating derivatives with potential pharmacological or material applications. Metathesis reactions, for instance, have been widely applied in the synthesis and transformation of cyclic β-amino acids, offering pathways to densely functionalized derivatives crucial in drug research and development (Kiss et al., 2018).
Molecular Docking in Drug Discovery : The compound's potential interaction with biological targets could be explored through molecular modeling techniques such as docking. Docking studies help in understanding the binding affinity and mode of action of small molecules towards specific proteins, aiding in the drug discovery process. This approach is essential for designing selective inhibitors for enzymes or receptors, which could include those relevant to "this compound" (Caballero, 2020).
Biotechnological Production of Chemicals : In the context of biotechnological applications, understanding the fermentative production strategies of related compounds could provide insights. For example, acetoin's production through fermentation is an area of active research, exploring the optimization of microbial strains, medium composition, and fermentation conditions for improved yields. Such research could be relevant for the biotechnological production or modification of "this compound" or its derivatives (Xiao & Lu, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on how to handle the compound safely .
Future Directions
properties
IUPAC Name |
2-(azetidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYVWHBGLMOSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1055268-75-1 | |
Record name | 2-(azetidin-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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